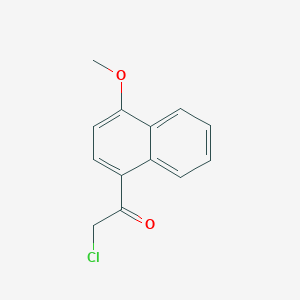
2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanone is an organic compound characterized by the presence of a chloro group, a methoxy group, and a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanone typically involves the reaction of 4-methoxynaphthalene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium amide or thiourea.
Major Products:
Oxidation: Formation of 2-(4-methoxynaphthalen-1-yl)ethanone.
Reduction: Formation of 1-(4-methoxynaphthalen-1-yl)ethane.
Substitution: Formation of 2-amino-1-(4-methoxynaphthalen-1-yl)ethanone or 2-thio-1-(4-methoxynaphthalen-1-yl)ethanone.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone
- 1-(6-Methoxynaphthalen-2-yl)ethanone
- N-(Chloroacetyl)morpholine
Comparison: 2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanone is unique due to the presence of both a chloro group and a methoxy group on a naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the methoxy group can influence the compound’s electronic properties and its interaction with biological targets, making it a valuable compound for various applications.
生物活性
2-Chloro-1-(4-methoxynaphthalen-1-yl)ethanone is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a chloro group and a methoxy-substituted naphthalene moiety, contributing to its unique biological profile. Its chemical structure can be represented as follows:
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound. It has been shown to exhibit significant inhibitory effects against various pathogens, including bacteria and fungi. The mechanism involves disruption of microbial cell membranes, leading to cell lysis and death.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 14 | 16 |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it induces apoptosis in several human cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The following table summarizes the IC50 values obtained from these studies:
The anticancer mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Additionally, the compound may inhibit key signaling pathways associated with tumor growth and metastasis.
Case Study 1: Antimicrobial Efficacy
A study published in Nature explored the use of this compound against Candida parapsilosis. The results indicated a significant reduction in fungal viability, suggesting its potential as an antifungal agent. The compound was tested under various concentrations, demonstrating a dose-dependent response.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of the compound were assessed using XTT cell viability assays. The study concluded that the compound exhibited promising anticancer properties, outperforming several established chemotherapeutic agents in terms of efficacy against specific cancer types .
属性
IUPAC Name |
2-chloro-1-(4-methoxynaphthalen-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-7-6-10(12(15)8-14)9-4-2-3-5-11(9)13/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYXWCFICOPAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














